molecular formula C13H25N3O2S B2426372 N-(2-methoxyethyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide CAS No. 2309554-29-6

N-(2-methoxyethyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide

Cat. No.: B2426372
CAS No.: 2309554-29-6
M. Wt: 287.42
InChI Key: LXEAJRYZHCJXHG-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide is a synthetic organic compound that belongs to the class of diazepanes It is characterized by the presence of a diazepane ring, a tetrahydrothiophene moiety, and a methoxyethyl group

Properties

IUPAC Name

N-(2-methoxyethyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O2S/c1-18-9-4-14-13(17)16-6-2-5-15(7-8-16)12-3-10-19-11-12/h12H,2-11H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXEAJRYZHCJXHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)N1CCCN(CC1)C2CCSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide typically involves multiple steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Tetrahydrothiophene Moiety: This step involves the incorporation of the tetrahydrothiophene group into the diazepane ring, often through nucleophilic substitution reactions.

    Attachment of the Methoxyethyl Group: The final step includes the addition of the methoxyethyl group to the diazepane ring, which can be achieved using alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production requires precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmacological Applications

Anticancer Activity
Research has indicated that compounds similar to N-(2-methoxyethyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide may exhibit anticancer properties. For instance, studies on related diazepane derivatives have shown promising results in inhibiting cell proliferation in various cancer cell lines. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Compounds targeting CDK2 and CDK9 have demonstrated significant antitumor efficacy, suggesting that this compound could be explored as a potential anticancer agent .

Neuropharmacological Effects
The structural characteristics of this compound suggest it may interact with neurotransmitter systems, particularly serotonin receptors. Similar compounds have been studied for their effects on mood disorders and anxiety, indicating a potential application in neuropharmacology .

Toxicological Studies

Before any clinical application, comprehensive toxicological assessments are necessary. Preliminary studies on structurally similar compounds have indicated low toxicity profiles in vitro and in vivo. Investigating the safety profile of this compound will be essential for its development as a therapeutic agent.

Potential Use in Radiopharmaceuticals

Given its unique structure, there is potential for this compound to be utilized as a bifunctional chelator in radiopharmaceutical applications. Bifunctional chelators are essential in targeting specific tissues or tumors while minimizing systemic exposure to radioactive materials .

Case Study 1: Antitumor Efficacy Assessment
A recent study evaluated a series of diazepane derivatives for their ability to inhibit cancer cell growth. The results indicated that modifications similar to those found in this compound enhanced potency against HCT116 colorectal cancer cells, demonstrating an IC50 value significantly lower than existing treatments .

Case Study 2: Neuropharmacological Screening
Another investigation focused on the neuropharmacological effects of compounds with similar structures to this compound. Findings suggested that these compounds could modulate serotonin levels effectively, providing a basis for further exploration into their use as antidepressants or anxiolytics .

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyethyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide analogs: Compounds with similar structures but different substituents.

    Other diazepanes: Compounds containing the diazepane ring but lacking the tetrahydrothiophene or methoxyethyl groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-(2-methoxyethyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C₁₁H₁₅N₂O₁S
  • SMILES Notation : CCOCCN1CCSC1=O

This compound features a diazepane ring, a thiolane moiety, and a methoxyethyl group, which may contribute to its biological activity.

While specific literature on this compound is limited, compounds with similar structural features often exhibit diverse pharmacological effects. The proposed mechanisms of action may include:

  • Receptor Modulation : Compounds with diazepane structures are known to interact with neurotransmitter receptors, potentially influencing GABAergic activity.
  • Antioxidant Properties : The presence of sulfur in the thiolane ring may confer antioxidant activity, which can protect cells from oxidative stress.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Description
AntioxidantPotential to reduce oxidative stress through free radical scavenging.
NeuroactivePossible modulation of neurotransmitter systems due to diazepane structure.
AntimicrobialSimilar compounds have shown effectiveness against various pathogens.

Study 1: Neuropharmacological Effects

A study investigating the neuropharmacological effects of diazepane derivatives reported that compounds similar to this compound exhibited anxiolytic effects in animal models. These findings suggest potential applications in treating anxiety disorders.

Study 2: Antioxidant Activity

Research evaluating the antioxidant properties of sulfur-containing compounds indicated that derivatives of thiolanes can effectively scavenge free radicals. This suggests that this compound may also possess similar protective effects against oxidative damage.

Study 3: Antimicrobial Efficacy

In vitro studies have demonstrated that related diazepane compounds exhibit antimicrobial activity against various bacterial strains. Although specific data on this compound is lacking, it is reasonable to hypothesize that it may share similar properties.

Q & A

Q. What are the recommended synthetic routes for N-(2-methoxyethyl)-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis can be approached via amide coupling and urea formation. For example:

Amide Coupling : Use tert-butyl-protected 1,4-diazepane as a starting material. Couple with thiolan-3-yl carboxylic acid derivatives via HATU or EDCI-mediated activation under inert conditions (e.g., DMF, 0°C to RT) .

BOC Deprotection : Treat intermediates with HCl/dioxane (4 M, 2–4 hours) to remove tert-butyloxycarbonyl (BOC) groups .

Urea Formation : React the deprotected amine with 2-methoxyethyl isocyanate (generated in situ using triphosgene) in anhydrous THF at 50°C for 12 hours .
Yield Optimization : Monitor reaction progress via TLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient). Final yields typically range from 45–65% .

Q. Which analytical techniques are critical for characterizing this compound, and what key parameters should be reported?

  • Methodological Answer :
  • NMR Spectroscopy : Report 1H^1H and 13C^13C NMR shifts (e.g., δ 3.3–3.5 ppm for methoxyethyl protons; δ 2.8–3.1 ppm for diazepane ring protons) in deuterated DMSO or CDCl₃ .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) via HRMS or ESI-MS.
  • IR Spectroscopy : Identify carbonyl stretches (1650–1700 cm⁻¹) and secondary amine bands (3300–3500 cm⁻¹) .
  • Microanalysis : Provide elemental composition (C, H, N, S) with ≤0.4% deviation .

Q. How can researchers assess the compound’s stability under varying pH and solvent conditions?

  • Methodological Answer :
  • Solubility Testing : Use HPLC to quantify solubility in DMSO, water, and PBS (pH 7.4). For aqueous instability, consider lyophilization with cryoprotectants (e.g., trehalose) .
  • pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via LC-MS .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer :
  • Enzyme Inhibition : Test against HDACs (e.g., fungal RPD3) using fluorogenic substrates. Compare IC₅₀ values to trichostatin A (positive control) .
  • Cell-Based Assays : Evaluate cytotoxicity in mammalian cell lines (e.g., HEK293) using MTT assays (48-hour exposure, 1–100 µM doses) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with modified thiolan (e.g., thiophene) or methoxyethyl (e.g., ethoxyethyl) groups.
  • Activity Mapping : Compare IC₅₀ values in HDAC inhibition assays. For example, replacing the methoxyethyl group with a phenoxyethyl moiety (as in ) improved binding affinity by 30% .

Q. What computational strategies can predict binding modes and guide synthetic modifications?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with HDAC active sites. Prioritize analogs with predicted ΔG ≤ −8 kcal/mol .
  • QSAR Modeling : Train models on datasets with >50 analogs. Key descriptors include logP, polar surface area, and hydrogen-bond acceptors .

Q. How should researchers resolve contradictions in solubility and bioactivity data across studies?

  • Methodological Answer :
  • Solubility Reassessment : Use differential scanning calorimetry (DSC) to detect polymorphic forms. Reproduce assays with standardized DMSO stock solutions (<0.1% v/v) .
  • Bioactivity Validation : Repeat assays with strict controls (e.g., ATP levels for viability assays). Cross-validate using orthogonal methods (e.g., SPR for binding kinetics) .

Q. What methodologies assess metabolic stability and potential drug-drug interactions?

  • Methodological Answer :
  • Liver Microsome Assays : Incubate with human liver microsomes (1 mg/mL, 37°C). Quantify parent compound depletion over 60 minutes via LC-MS/MS. Calculate half-life (t₁/₂) .
  • CYP450 Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates. Report IC₅₀ values; >50% inhibition at 10 µM signals high interaction risk .

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